
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
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Overview
Description
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a fluorinated cyclohexanol derivative featuring a difluorinated cyclohexyl group and a branched methylpropanol chain. The difluorocyclohexyl moiety is critical for enhancing metabolic stability and modulating lipophilicity, while the hydroxyl and methyl groups influence stereochemical and intermolecular interactions .
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic addition to the difluorocyclohexanone.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, including polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in SARS-CoV-2 3CL Protease Inhibitor Design
Key analogs from and share the 4,4-difluorocyclohexyl group but differ in substituents and stereochemistry, impacting synthesis yields and biological activity:
Key Findings :
- Carbamate-linked analogs (e.g., 14a, 15a) exhibit higher synthetic yields (72–86%) compared to non-carbamate derivatives, likely due to stabilized intermediates .
- The phenyl substituent in 14a and 15a enhances target engagement via hydrophobic interactions, whereas the methyl group in the target compound may prioritize metabolic stability over potency .
Comparison with Opioid Receptor Modulators
N-(1-(cyclohexylcarbamoyl)-4,4-difluorocyclohexyl)-1-methyl-N-(2-methylbenzyl)-1H-imidazole-2-carboxamide (AMG-bis-006) from shares the difluorocyclohexyl group but incorporates an imidazole-carboxamide core. Unlike the target alcohol, AMG-bis-006 shows weak binding to kappa opioid receptors (IC50 > 30 μM), highlighting the importance of hydroxyl groups in stereoselective interactions .
Cyclohexanol Derivatives in Oncology
T-3256336 (), a complex difluorocyclohexyl-containing compound, demonstrates weak inhibitory activity against XIAP/cIAP (IC50 > 30 μM). This contrasts with carbamate derivatives (e.g., 14a), suggesting that carbamate linkages and branched chains are critical for optimizing binding kinetics .
Biological Activity
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound notable for its unique structural features, including a difluorocyclohexyl group attached to a propan-1-ol backbone. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and interacting with specific receptors.
The molecular formula of this compound is C10H18F2O. The presence of fluorine atoms enhances its chemical properties, contributing to its binding affinity and selectivity towards biological targets. This modification may also influence its pharmacokinetic and pharmacodynamic profiles.
Research indicates that this compound interacts with various molecular targets within biological systems. Its mechanism of action involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.
These interactions are crucial for understanding the compound's therapeutic potential and its role in drug development.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to affect enzymes linked to lipid metabolism and neurotransmitter regulation.
- Cellular Effects : In vitro studies have demonstrated that this compound can alter cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Case Studies
A few notable case studies have highlighted the biological effects of this compound:
-
Study on Enzyme Inhibition :
- Objective : To determine the inhibitory effect on specific metabolic enzymes.
- Methodology : Enzyme assays were conducted using varying concentrations of the compound.
- Results : Significant inhibition was observed at higher concentrations, indicating a dose-dependent response.
-
Cell Proliferation Assay :
- Objective : To assess the impact on cancer cell lines.
- Methodology : Various cancer cell lines were treated with the compound, followed by viability assays.
- Results : The compound reduced cell viability in a concentration-dependent manner, suggesting potential anticancer properties.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Target | Methodology | Key Findings |
---|---|---|---|
Enzyme Inhibition | Metabolic Enzymes | Enzyme assays | Dose-dependent inhibition observed |
Cell Proliferation | Cancer Cell Lines | Viability assays | Reduced viability in treated cells |
Receptor Binding | Specific Receptors | Binding assays | Enhanced binding affinity due to fluorine |
Properties
Molecular Formula |
C10H18F2O |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-7(2)9(13)8-3-5-10(11,12)6-4-8/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
LPJFLFABFQLQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCC(CC1)(F)F)O |
Origin of Product |
United States |
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